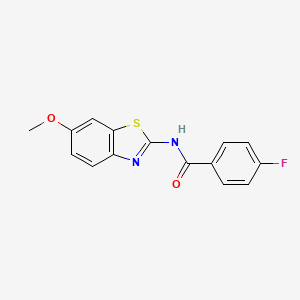

![molecular formula C16H15N3O B5639342 1-{6-[3-(1H-pyrazol-1-yl)phenyl]pyridin-2-yl}ethanol](/img/structure/B5639342.png)

1-{6-[3-(1H-pyrazol-1-yl)phenyl]pyridin-2-yl}ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multicomponent reactions, including condensation and cyclization processes. For example, derivatives of pyrazolo[3,4-b]pyridine have been synthesized using ultrasound-promoted regioselective reactions, offering rapid methods with excellent yields (Nikpassand et al., 2010). Similarly, the synthesis of 1-phenyl-2-(2-pyridyl)ethanol derivatives can be achieved through Knoevenagel condensation reactions without the need for catalysts or solvents, highlighting the versatility of synthetic approaches for related compounds (Percino et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives reveals significant insights into their chemical behavior. For instance, the crystal structure analysis of related compounds has shown various conformations and hydrogen bonding patterns that impact their stability and reactivity. The ethanol hemisolvates of some benzyl-substituted tetrahydropyrazolo[3,4-b]pyridines exhibit different crystal structures despite similar molecular constitutions, indicating the influence of minor variations in molecular structure on the physical properties of these compounds (Cruz et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives are diverse, reflecting their broad utility in synthetic chemistry. The use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids showcases the functional versatility of pyridyl ethanol derivatives. This moiety can be selectively removed post-polymerization, demonstrating its applicability in polymer chemistry (Elladiou & Patrickios, 2012).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility and crystallinity, are crucial for their application in various domains. The solvation and crystalline forms can significantly affect the compound's behavior in biological systems or chemical reactions. For example, the isomorphism observed in benzyl-substituted tetrahydropyrazolo[3,4-b]pyridine derivatives underscores the importance of solvation and crystal structure in determining the physical properties of these compounds (Cruz et al., 2008).

Mécanisme D'action

Orientations Futures

The future directions for research on similar compounds could include further exploration of their biological activities, such as their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Additionally, the development of new synthetic routes for these compounds could also be a focus of future research .

Propriétés

IUPAC Name |

1-[6-(3-pyrazol-1-ylphenyl)pyridin-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-12(20)15-7-3-8-16(18-15)13-5-2-6-14(11-13)19-10-4-9-17-19/h2-12,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYULDRSMDMWJSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=N1)C2=CC(=CC=C2)N3C=CC=N3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{6-[3-(1H-pyrazol-1-yl)phenyl]pyridin-2-yl}ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B5639262.png)

![methyl 2-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B5639271.png)

![4-{[4-(ethoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5639298.png)

![[(3R*,4R*)-1-[(4-fluoro-3-methylphenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5639304.png)

![N-(4-fluorobenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5639318.png)

![2-benzyl-8-[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5639333.png)

![2-allyl-6-[(3-quinolinylamino)methyl]phenol](/img/structure/B5639338.png)

![N-(4-chlorophenyl)-N'-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5639348.png)

![1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(1-pyrrolidinylmethyl)-4-piperidinol](/img/structure/B5639349.png)

![7-methoxy-3-{[1-methyl-5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5639365.png)

![N-[2-(2-furyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5639373.png)